molecular formula C10H13NO2 B11910727 6-Methoxy-1,2,3,4-tetrahydroquinolin-3-ol

6-Methoxy-1,2,3,4-tetrahydroquinolin-3-ol

Cat. No.: B11910727
M. Wt: 179.22 g/mol
InChI Key: IIOUMAPAFDNTLK-UHFFFAOYSA-N
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Description

6-Methoxy-1,2,3,4-tetrahydroquinolin-3-ol is an organic compound with the molecular formula C10H13NO2. It belongs to the class of tetrahydroquinolines, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by a methoxy group at the 6th position and a hydroxyl group at the 3rd position on the tetrahydroquinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-1,2,3,4-tetrahydroquinolin-3-ol can be achieved through several synthetic routes. One common method involves the reduction of 6-methoxyquinoline using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the product.

Another approach involves the cyclization of an appropriate precursor, such as 2-(6-methoxyphenyl)ethanamine, under acidic conditions. This method may require the use of a strong acid like hydrochloric acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieving efficient production. Common solvents used in industrial synthesis include ethanol, methanol, and dichloromethane.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-1,2,3,4-tetrahydroquinolin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 3rd position can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding tetrahydroquinoline derivative using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group at the 6th position can undergo nucleophilic substitution reactions with reagents such as sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Sodium hydroxide, potassium tert-butoxide, and other strong bases.

Major Products Formed

    Oxidation: Formation of 6-methoxy-1,2,3,4-tetrahydroquinolin-3-one.

    Reduction: Formation of 6-methoxy-1,2,3,4-tetrahydroquinoline.

    Substitution: Formation of various substituted tetrahydroquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

6-Methoxy-1,2,3,4-tetrahydroquinolin-3-ol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of fine chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Methoxy-1,2,3,4-tetrahydroquinolin-3-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxy-1,2,3,4-tetrahydroquinoline: Lacks the hydroxyl group at the 3rd position.

    6-Methoxy-1,2,3,4-tetrahydro-isoquinoline: Contains an isoquinoline ring instead of a quinoline ring.

    Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate: Contains a carboxylate group at the 6th position instead of a methoxy group.

Uniqueness

6-Methoxy-1,2,3,4-tetrahydroquinolin-3-ol is unique due to the presence of both a methoxy group at the 6th position and a hydroxyl group at the 3rd position. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

6-methoxy-1,2,3,4-tetrahydroquinolin-3-ol

InChI

InChI=1S/C10H13NO2/c1-13-9-2-3-10-7(5-9)4-8(12)6-11-10/h2-3,5,8,11-12H,4,6H2,1H3

InChI Key

IIOUMAPAFDNTLK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NCC(C2)O

Origin of Product

United States

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